
1-Bromo-4-(méthylsulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(methylsulfonyl)butane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated alkyl sulfone, which means it contains both a bromine atom and a sulfonyl group attached to a butane backbone. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Applications De Recherche Scientifique
1-Bromo-4-(methylsulfonyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by incorporating it into bioactive molecules.
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for brominated compounds or sulfone groups .
Mode of Action
Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . The bromine atom in the compound can be replaced by a nucleophile, leading to various biochemical interactions .
Biochemical Pathways
Brominated compounds are known to be involved in various biochemical processes, including oxidative stress, disruption of calcium homeostasis, and alterations in enzyme activity .
Pharmacokinetics
Brominated compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Brominated compounds can cause various biological effects, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
Environmental factors such as pH, temperature, and presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-(methylsulfonyl)butane. For instance, the presence of other nucleophiles in the environment may affect its reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(methylsulfonyl)butane can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-(methylsulfonyl)butane may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and recrystallization, is crucial to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(methylsulfonyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Sulfoxides and sulfides can be formed depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a butane backbone.
4-Bromophenyl methyl sulfone: Another brominated sulfone with a phenyl group.
1-Bromo-4-(trimethylsilyl)benzene: Contains a trimethylsilyl group instead of a sulfonyl group.
Uniqueness
1-Bromo-4-(methylsulfonyl)butane is unique due to its combination of a bromine atom and a sulfonyl group on a butane backbone. This structure provides distinct reactivity patterns compared to aromatic sulfones or other alkyl sulfones. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
IUPAC Name |
1-bromo-4-methylsulfonylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQBYJJIOXWMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
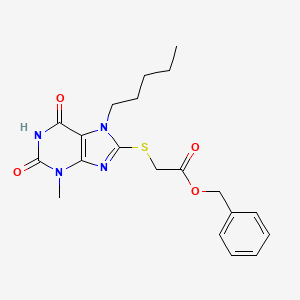
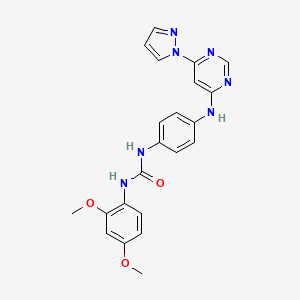
![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)
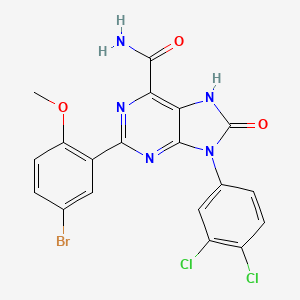
![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)
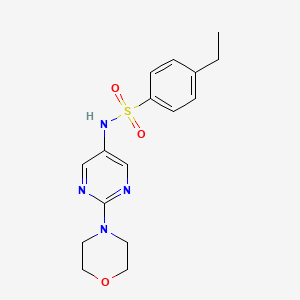
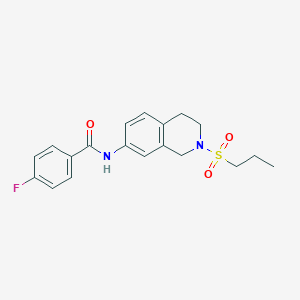
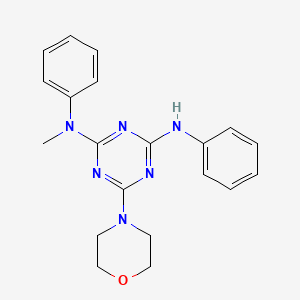
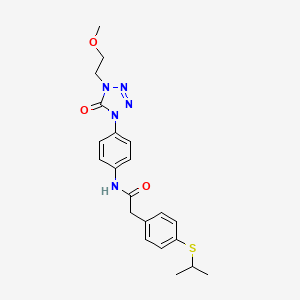
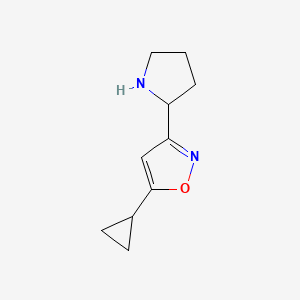
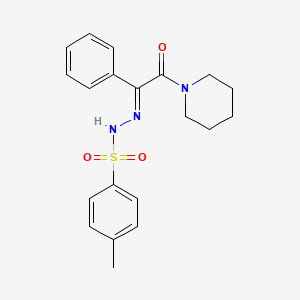
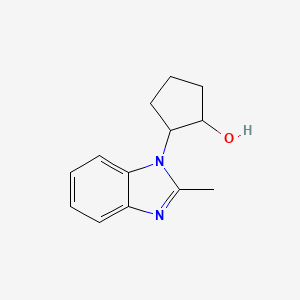
![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
